1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound characterized by the presence of both a thiophene and a pyrazole ring. Its molecular formula is C8H9N3S, and it has a molecular weight of 179.24 g/mol . The compound is of significant interest in medicinal chemistry due to the diverse biological activities associated with thiophene derivatives and the pharmacological properties of pyrazole derivatives. This combination enhances its potential applications in various fields, including drug development and materials science.
| Reaction Type | Major Products |
|---|---|
| Oxidation | Thiophene sulfoxides or sulfones |
| Reduction | Amino derivatives |
| Substitution | Halogenated or nitrated thiophene derivatives |
The biological activity of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is linked to its structural components. Thiophene derivatives are often associated with anti-inflammatory, antimicrobial, and anticancer activities. Pyrazole compounds have been studied for their potential as analgesics and antipyretics. Preliminary studies suggest that this compound may exhibit synergistic effects due to the interaction between its thiophene and pyrazole components, making it a candidate for further pharmacological investigation .
The synthesis of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine typically involves:
The unique structure of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine opens up various applications:
Interaction studies involving 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine focus on its binding affinity with various biological targets. Initial findings indicate potential interactions with ion channels and enzymes, suggesting a role in modulating physiological processes such as pain perception and inflammation. Further studies are necessary to elucidate these interactions and their implications for therapeutic use .
Several compounds share structural similarities with 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Acetylthiophene | Contains a thiophene ring | Known for its aromatic properties |
| 1-Phenyl-3-methyl-5-pyrazolone | Contains a pyrazole ring | Exhibits strong analgesic effects |
| 3,5-Dimethylpyrazole | Contains two methyl groups on pyrazole | Noted for its stability and reactivity |
| 3-Methyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine | Methyl substitution on pyrazole | Potentially altered biological activity |
The uniqueness of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amines lies in its dual-ring structure that combines both thiophene and pyrazole functionalities. This duality not only enhances its chemical reactivity but also broadens its biological activity spectrum compared to compounds containing only one of these rings .
Single-crystal X-ray diffraction analysis represents the most definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of organic compounds. For 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine, comprehensive crystallographic investigations reveal critical conformational preferences and intermolecular interactions that govern its structural properties [1] [2] [3].
The molecular architecture of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine adopts characteristic crystallographic parameters consistent with related thiophene-pyrazole hybrid systems. Analogous compounds in this structural class typically crystallize in monoclinic crystal systems with space group P2₁/c [4] [5] [6]. The unit cell dimensions for comparable structures demonstrate considerable variation based on substitution patterns and molecular packing arrangements [7].
Representative crystallographic data from structurally related compounds indicate unit cell parameters with a-axis lengths ranging from 10.0 to 17.3 Å, b-axis dimensions between 5.1 and 8.0 Å, and c-axis parameters spanning 11.5 to 16.9 Å [4] [8]. The β angle typically ranges from 91° to 107°, reflecting the monoclinic symmetry commonly observed in these heterocyclic systems [7].
| Crystallographic Parameter | Typical Range | Representative Values |
|---|---|---|
| Crystal System | Monoclinic | P2₁/c |
| Unit Cell a (Å) | 10.0-17.3 | 10.0688-17.2628 |
| Unit Cell b (Å) | 5.1-8.0 | 5.0596-8.0116 |
| Unit Cell c (Å) | 11.5-16.9 | 11.4877-16.9165 |
| β angle (°) | 91-107 | 91.138-106.809 |
| Volume (ų) | 1200-2100 | 1216-2075 |
| Z | 4 | 4 |
| Density (g/cm³) | 1.38-1.45 | 1.381-1.450 |
The pyrazole ring system in 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine exhibits predominantly planar geometry with minimal deviation from ideal aromatic character [5] [6]. X-ray crystallographic studies of related compounds demonstrate that the five-membered pyrazole ring maintains planarity with root-mean-square deviations typically below 0.02 Å [7].
The thiophene ring attached via the methylene linker displays significant conformational flexibility relative to the pyrazole core. Dihedral angles between the pyrazole and thiophene ring systems in analogous structures range from 7.19° to 83.0°, indicating substantial rotational freedom around the methylene bridge [4] [5] [9]. This conformational variability reflects the balance between steric interactions and electronic conjugation effects.
The methylene bridge (CH₂) connecting the pyrazole nitrogen to the thiophene ring adopts conformations that minimize steric hindrance while maintaining favorable orbital overlap. Bond lengths and angles within this linkage region conform to standard geometric parameters for sp³-hybridized carbon centers [6].
The crystal packing of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is stabilized by multiple types of intermolecular interactions that collectively determine the solid-state architecture. Primary stabilizing forces include hydrogen bonding involving the amino group, weak van der Waals interactions, and aromatic π-π stacking between heterocyclic rings [5] [6].
Hydrogen bonding patterns typically involve the primary amine functionality as both donor and acceptor. N-H···N hydrogen bonds between the amino group and pyrazole nitrogen atoms create characteristic cyclic motifs with R₂²(8) graph-set notation [4] [8]. Additional weak C-H···S interactions contribute to the overall crystal stability through contacts with the thiophene sulfur atom [6].
π-π stacking interactions between parallel aromatic rings provide significant stabilization energy. Inter-centroid distances between thiophene and pyrazole rings in related structures range from 3.75 to 3.88 Å, with inter-planar separations of approximately 3.60 Å [5] [9]. These interactions often exhibit slight offset arrangements (slippage of approximately 1.06 Å) that optimize electrostatic and dispersion forces [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of chemical environments and coupling patterns across multiple nuclei. For 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine, multinuclear NMR investigations encompass ¹H, ¹³C, and ¹⁵N nuclei to establish complete structural assignments [10] [11] [12].
The ¹H NMR spectrum of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine exhibits characteristic resonances that reflect the distinct electronic environments within the molecule. The pyrazole ring proton appears as a singlet in the aromatic region, typically between 6.0-6.5 ppm, consistent with the electron-rich character of the C-4 position [10] [13].
Thiophene ring protons generate a complex multiplet pattern in the aromatic region spanning 6.8-7.4 ppm. The H-3 proton of the thiophene ring typically resonates at 6.8-7.0 ppm, while H-4 and H-5 protons appear at 7.0-7.2 ppm and 7.2-7.4 ppm, respectively [11] [14]. These chemical shifts reflect the deshielding effect of the sulfur heteroatom and aromatic ring current.
The methylene bridge protons (CH₂) connecting the pyrazole and thiophene rings exhibit characteristic resonances at 5.2-5.4 ppm as a singlet [15] [16]. This downfield shift results from the deshielding influence of adjacent nitrogen and aromatic ring systems.
The primary amine group (NH₂) displays broad exchangeable resonances between 4.5-5.5 ppm, with chemical shift values dependent on solvent, concentration, and temperature conditions [17] [18]. These protons often exhibit broadened line shapes due to rapid exchange with protic solvents.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole H-4 | 6.0-6.5 | Singlet | 1H |
| Thiophene H-3 | 6.8-7.0 | Multiplet | 1H |
| Thiophene H-4 | 7.0-7.2 | Multiplet | 1H |
| Thiophene H-5 | 7.2-7.4 | Multiplet | 1H |
| CH₂ bridge | 5.2-5.4 | Singlet | 2H |
| NH₂ group | 4.5-5.5 | Broad singlet | 2H |
¹³C NMR spectroscopy provides detailed information about the carbon framework and electronic distribution within 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine. The pyrazole ring carbons exhibit characteristic chemical shifts that reflect their distinct electronic environments and substitution patterns [19] [20].
The pyrazole C-5 carbon bearing the amino substituent resonates in the range 155-165 ppm, consistent with electron-rich aromatic carbon environments [11] [13]. This downfield shift reflects the electron-donating character of the amino group and aromatic deshielding effects.
The pyrazole C-4 carbon appears between 95-105 ppm, representing the most upfield aromatic carbon resonance due to its position between two nitrogen atoms [20]. The pyrazole C-3 carbon exhibits intermediate chemical shifts around 140-150 ppm, reflecting its conjugated aromatic character [12].
Thiophene ring carbons display chemical shifts characteristic of sulfur-containing aromatic systems. The C-2 carbon (ipso to the methylene substituent) resonates at 135-145 ppm, while the remaining thiophene carbons appear between 124-132 ppm [11] [14]. These values align with established chemical shift patterns for substituted thiophene derivatives.
The methylene bridge carbon exhibits characteristic sp³ hybridization with chemical shifts around 50-55 ppm [15] [16]. This intermediate value reflects the electron-withdrawing influence of adjacent heteroatoms.
| Carbon Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrazole C-5 (amino-substituted) | 155-165 | Singlet |
| Pyrazole C-3 | 140-150 | Singlet |
| Thiophene C-2 (substituted) | 135-145 | Singlet |
| Thiophene C-3 | 125-130 | Singlet |
| Thiophene C-4 | 127-132 | Singlet |
| Thiophene C-5 | 124-128 | Singlet |
| Pyrazole C-4 | 95-105 | Singlet |
| CH₂ bridge | 50-55 | Singlet |
¹⁵N NMR spectroscopy provides crucial information about nitrogen environments and electronic properties, though natural abundance measurements require extended acquisition times or isotopic enrichment [21] [22] [23]. For 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine, three distinct nitrogen environments contribute to the ¹⁵N spectrum.
High-resolution mass spectrometry (HRMS) provides definitive molecular weight confirmation and characteristic fragmentation pathways that serve as structural fingerprints for 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine [27] [16] [28]. The molecular ion peak appears at m/z 179.0512, corresponding to the protonated molecular formula [C₈H₉N₃S + H]⁺ [29] [18].
The molecular ion [M]⁺ at m/z 179 typically exhibits moderate to strong intensity in electron ionization (EI) mass spectrometry, reflecting the aromatic stability of the heterocyclic system [28] [30]. Under electrospray ionization (ESI) conditions, the protonated molecular ion [M+H]⁺ at m/z 180 serves as the primary species for tandem mass spectrometry investigations [27] [31].
Fragmentation patterns follow predictable pathways based on the relative bond strengths and stability of resulting fragment ions. The most abundant fragment often corresponds to the thiophene methylium ion [C₅H₅S]⁺ at m/z 97, formed through cleavage of the N-CH₂ bond [16] [32]. This fragment represents a stable aromatic cation with extensive delocalization.
Primary fragmentation processes involve heterolytic cleavage of bonds adjacent to heteroatoms, following general principles observed in pyrazole and thiophene derivatives [28] [33]. Loss of the amino group generates fragment ions at m/z 162 [M-NH₂]⁺, though this pathway typically exhibits lower abundance due to the stability of the aromatic amine functionality [16].
The pyrazole ring system contributes characteristic fragments through ring cleavage and rearrangement processes. The pyrazole fragment [C₃H₃N₂]⁺ appears at m/z 67, representing a stable five-membered heterocyclic cation [28]. Additional fragments corresponding to thiophene moieties [C₄H₄S]⁺ appear at m/z 84 [30].
Secondary fragmentation involves further decomposition of primary fragment ions through loss of small neutral molecules. Elimination of hydrogen cyanide (HCN, 27 Da) represents a common pathway in pyrazole-containing compounds, leading to fragments 27 mass units lower than their precursors [28].
| Fragment Ion | m/z Value | Formula | Relative Intensity | Origin |
|---|---|---|---|---|
| Molecular ion [M]⁺ | 179 | C₈H₉N₃S | Moderate-Strong | Intact molecule |
| Base peak | 179 or 97 | Variable | 100% | Most abundant |
| Thiophene methylium | 97 | C₅H₅S⁺ | Strong | N-CH₂ cleavage |
| Thiophene fragment | 84 | C₄H₄S⁺ | Moderate | Ring fragmentation |
| Pyrazole fragment | 67 | C₃H₃N₂⁺ | Moderate | Ring cleavage |
| Amino loss | 162 | C₈H₇N₂S⁺ | Weak-Moderate | NH₂ elimination |
High-resolution mass spectrometry enables precise mass measurements with sub-ppm accuracy, providing unambiguous elemental composition assignments [27] [34]. For the molecular ion of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine, the theoretical exact mass of 179.0512 Da allows differentiation from potential isobaric interferences.
Accurate mass measurements of fragment ions support proposed fragmentation mechanisms through confirmation of elemental compositions. The thiophene methylium ion exhibits an exact mass of 97.0138 Da, consistent with the formula C₅H₅S⁺ [16] [34]. Similarly, the pyrazole fragment displays a measured mass of 67.0291 Da, confirming the composition C₃H₃N₂⁺ [28].
Collision-induced dissociation (CID) experiments reveal energy-dependent fragmentation patterns that provide insights into bond dissociation energies and reaction mechanisms [27] [31]. Low-energy CID conditions favor simple bond cleavages, while higher collision energies induce ring fragmentation and rearrangement processes.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about molecular vibrations and functional group characteristics of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine [35] [36] [37]. Computational density functional theory (DFT) calculations enable precise vibrational mode assignments and theoretical spectra prediction [35] [38] [39].
The infrared spectrum of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine exhibits characteristic absorption bands corresponding to specific vibrational modes within the molecular framework [35] [40]. The primary amine functionality generates distinctive N-H stretching vibrations in the region 3350-3500 cm⁻¹, with asymmetric and symmetric modes appearing as separate bands [40] [41].
Aromatic C-H stretching vibrations occur between 3050-3100 cm⁻¹, reflecting the sp² hybridization and aromatic character of both pyrazole and thiophene ring systems [35] [37]. These bands typically exhibit weak to medium intensity due to the small dipole moment changes associated with aromatic C-H bonds.
The aromatic C=C and C=N stretching vibrations appear in the fingerprint region between 1520-1620 cm⁻¹ [36] [37]. Pyrazole ring vibrations typically exhibit strong intensity bands around 1580-1620 cm⁻¹, while thiophene C=C stretching occurs at slightly lower frequencies (1520-1580 cm⁻¹) [42] [43].
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretching (asymmetric) | 3450-3500 | Medium | Primary amine |
| N-H stretching (symmetric) | 3350-3400 | Medium | Primary amine |
| C-H stretching (aromatic) | 3050-3100 | Weak-Medium | Aromatic rings |
| C=C/C=N stretching (pyrazole) | 1580-1620 | Strong | Ring vibrations |
| C=C stretching (thiophene) | 1520-1580 | Medium-Strong | Ring vibrations |
| C-H bending (in-plane) | 1400-1480 | Medium | Aromatic C-H |
| C-H bending (out-of-plane) | 800-900 | Medium | Aromatic C-H |
| C-S stretching | 650-750 | Medium | Thiophene ring |
Density functional theory calculations using appropriate basis sets (B3LYP/6-311+G(d,p) or similar) enable accurate prediction of vibrational frequencies and intensity distributions [35] [38] [37]. Theoretical calculations require frequency scaling factors (typically 0.96-0.98) to correct for systematic errors in harmonic approximations [35] [44].
The computed vibrational spectrum provides assignments for all 39 normal modes expected for the 15-atom molecule (3N-6 = 39 vibrational degrees of freedom) [42] [45]. Each vibrational mode can be characterized by its frequency, intensity, and atomic displacement patterns visualized through computational software [35] [39].
Normal coordinate analysis reveals the predominant atomic motions contributing to each vibrational mode [36] [37]. Ring breathing modes involve symmetric expansion and contraction of aromatic rings, while skeletal stretching vibrations correspond to changes in bond lengths between ring atoms [42] [46].
Raman spectroscopy provides complementary vibrational information governed by different selection rules compared to infrared absorption [37] [45]. Symmetric vibrations that are weak or forbidden in IR spectroscopy often exhibit strong Raman intensity, particularly for aromatic ring modes [39] [46].
The symmetric ring breathing modes of pyrazole and thiophene rings typically display strong Raman intensity between 1000-1100 cm⁻¹ and 750-850 cm⁻¹, respectively [36] [42]. These vibrations involve in-phase motion of ring atoms with minimal dipole moment change but significant polarizability variation.
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